molecular formula C10H7BrN2O3 B1592713 5-溴-8-羟基-1,6-萘啶-7-羧酸甲酯 CAS No. 410544-37-5

5-溴-8-羟基-1,6-萘啶-7-羧酸甲酯

货号 B1592713
CAS 编号: 410544-37-5
分子量: 283.08 g/mol
InChI 键: HHEOXNRPYVCORL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with 1 eq. of various arylboronic acids produced monoarylated-1,6-naphthyridines, whereas 2 eq. of arylboronic acids resulted in diarylated-1,6-naphthyridines in excellent yields .


Molecular Structure Analysis

The molecular structure of “Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate” is characterized by a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, and thus can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring .


Chemical Reactions Analysis

“Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate” has been used in various chemical reactions, particularly in the synthesis of monoarylated and diarylated-1,6-naphthyridines .


Physical And Chemical Properties Analysis

“Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate” has a molecular weight of 283.08 g/mol . Further physical and chemical properties are not explicitly mentioned in the available literature.

科学研究应用

抗癌活性

“5-溴-8-羟基-1,6-萘啶-7-羧酸甲酯”已被发现具有显著的抗癌特性 . 它属于1,6-萘啶类,这类化合物因其抗癌活性而被广泛研究。 这些化合物对不同的癌细胞系显示出良好的效果 .

抗HIV活性

1,6-萘啶类,即我们的化合物所属的家族,已证明具有抗HIV活性 . 这表明“5-溴-8-羟基-1,6-萘啶-7-羧酸甲酯”有可能用于开发新的抗HIV药物。

抗菌活性

该化合物已显示出抗菌特性. 这使其成为开发新型抗菌剂的潜在候选者,这对对抗耐药菌株至关重要。

镇痛活性

1,6-萘啶类已被发现具有镇痛(缓解疼痛)特性 . 这表明“5-溴-8-羟基-1,6-萘啶-7-羧酸甲酯”可用于开发新型镇痛药物。

抗炎活性

“5-溴-8-羟基-1,6-萘啶-7-羧酸甲酯”已显示出抗炎活性. 这使其成为开发新型抗炎药物的潜在候选者,可用于治疗关节炎和其他炎性疾病。

抗氧化活性

1,6-萘啶类已被发现具有抗氧化特性 . 这表明“5-溴-8-羟基-1,6-萘啶-7-羧酸甲酯”可用于开发新型抗氧化药物,有助于保护人体细胞免受损伤。

神经系统疾病

该化合物用于开发治疗各种神经系统疾病的药物. 这表明它有可能用于治疗阿尔茨海默病、帕金森病和其他神经系统疾病。

工业应用

萘啶类化合物通常广泛用于工业领域 . 这表明“5-溴-8-羟基-1,6-萘啶-7-羧酸甲酯”可能在各个行业都有潜在的应用。

属性

IUPAC Name

methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O3/c1-16-10(15)7-8(14)6-5(9(11)13-7)3-2-4-12-6/h2-4,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHEOXNRPYVCORL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(C=CC=N2)C(=N1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30625028
Record name Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

410544-37-5
Record name Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-bromosuccinimide (7.83 g, 44.0 mmol) was added to a solution of 8-hydroxy-1,6-naphthyridine-7-carboxylic acid methyl ester (5, 8.17 g, 40.0 mmol) in chloroform (32 mL) over 20 min maintaining the temperature at 20-50° C. and the mixture was aged for 30 min at 50° C. The mixture became a thick, stirrable slurry and HPLC analysis indicated <2% starting material remaining. The mixture was cooled to 30° C. over 15 min. MeOH (64 mL) was added over 30 min then a 1:1 mixture of MeOH-water (64 mL) was added over 30 min. The mixture was cooled to −40° C. over 30 min and aged at −40° C. for 30 min. The cold mixture was filtered and the solid was washed with 1:1 MeOH:water (100 mL) at 10-20° C. The off white crystalline solid was dried under a stream of nitrogen to provide 10.48 g (93% yield) of 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylic acid methyl ester (6).
Quantity
7.83 g
Type
reactant
Reaction Step One
Quantity
8.17 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
solvent
Reaction Step One
Name
Quantity
64 mL
Type
reactant
Reaction Step Two
Quantity
64 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate from Example 1 Step 2 (5.0 g, 24.49 mmol) in CH2Cl2 (100 ml) at room temperature was added N-bromo succinimide (4.36 g, 24.49 mmol). The reaction was stirred for 1 hr. The solids were collected by filtration and dried in vacuo to afford the title compound as an off white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.36 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

For example, 8-hydroxy-[1,6]naphthyridine-7-carboxylic acid methyl ester 1A.4 (WO 0230930 A2, p. 171) is reacted with one molar equivalent of N-bromosuccinimide in dichloromethane, to yield 5-bromo-8-hydroxy-[1,6]naphthyridine-7-carboxylic acid methyl ester, 1A.5. The phenol is then reacted with p-toluenesulfonyl chloride and triethylamine in chloroform, for example as described in WO 02 30931 A2 p. 72, to give 5-bromo-8-(toluene-4-sulfonyloxy)-[1,6]naphthyridine-7-carboxylic acid methyl ester 1A.6. The product is then reacted with [1,2]thiazinane 1,1-dioxide 1A.7 and cuprous oxide in pyridine at reflux, for example as described in WO 0230931 A2, p. 73, to produce 5-(1,1-dioxo-1,2]thiazinan-2-yl)-8-(toluene-4-sulfonyloxy)-[1,6]naphthyridine-7-carboxylic acid methyl ester 1A.8. Deprotection, for example by reaction with methanolic sodium methoxide in dimethylformamide, as described in WO 0230931 A2 p. 74, then affords the phenol 1A.9.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
0230930 A2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate
Reactant of Route 2
Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate
Reactant of Route 3
Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。